butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
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Overview
Description
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a butyl ester group attached to an indoloquinoxaline core, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
For instance, indole derivatives are known to play a significant role in cell biology and have been used in the treatment of various disorders . Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .
Mode of Action
Indole and quinoxaline derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Indole and quinoxaline derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Indole and quinoxaline derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole and quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole, a related compound, is known to be produced by the degradation of tryptophan in higher plants
Preparation Methods
The synthesis of butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core.
Indole Formation: The quinoxaline core is then subjected to a series of reactions to introduce the indole moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.
Pharmacology: It exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Materials Science: The compound’s unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can be compared with other similar compounds such as:
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: An indoloquinoxaline antibiotic that binds to DNA and inhibits transcription.
Atinoleutin: Another indoloquinoxaline compound with anticancer properties.
The uniqueness of this compound lies in its specific ester group, which may influence its solubility, bioavailability, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBYFVMOHEGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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